4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol and its derivatives involves cyclization reactions, often starting from thiosemicarbazides or dithiocarbazinate salts, and employing conditions that promote the formation of the triazole ring. For instance, cyclization of potassium dithiocarbazinate with hydrazine hydrate in water under reflux has been utilized to synthesize the basic nucleus of 1,2,4-triazole derivatives (Singh & Kandel, 2013).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been elucidated using various spectroscopic methods, including IR, NMR, and sometimes X-ray crystallography. These studies provide detailed insights into the molecular conformation, tautomerism, and the nature of substituents affecting the triazole core's structure and stability (Aouad et al., 2018).
Chemical Reactions and Properties
1,2,4-Triazole derivatives engage in a range of chemical reactions, reflecting their rich chemical reactivity. These include condensation reactions to form Schiff bases, nucleophilic substitution reactions, and the formation of complexes with metals. The reactivity is significantly influenced by the triazole moiety's electronic and steric properties, enabling the synthesis of a wide array of functionalized derivatives (Ghattas et al., 2016).
Physical Properties Analysis
The physical properties of this compound derivatives, such as melting points, solubility, and crystal structure, are crucial for their practical applications. These properties are determined using techniques like melting point determination, solubility testing, and X-ray crystallography. The physical characteristics often correlate with the compound's molecular structure and substituents (Karayel & Özbey, 2008).
Chemical Properties Analysis
The chemical properties of this compound derivatives encompass their reactivity patterns, stability, and interactions with other molecules. These properties are essential for understanding the compound's behavior in various chemical environments and its potential biological activities. The chemical properties are influenced by the electronic nature of the triazole ring and the substituents attached to it (Rajurkar et al., 2016).
Scientific Research Applications
Crystal Structures and Supramolecular Synthons
4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol derivatives demonstrate unique crystal structures and supramolecular synthons. Studies on a series of closely related compounds have shown the significance of dispersion components and the coulombic terms in their crystal structures. The interaction energies in these structures primarily come from the coulombic energy component, emphasizing the role of the R2 2(8) supramolecular synthon in their solid-state structures (Saeed et al., 2019).
Synthesis and Structural Features
The synthesis and structural features of this compound derivatives have been extensively studied. These compounds are known for their broad spectrum of biological activity, including antiviral, anti-inflammatory, and antimicrobial properties. Their low toxicity makes them a promising area of research for exploring new biologically active substances (Aksyonova-Seliuk et al., 2018).
Corrosion Inhibition
These compounds have been studied for their role in corrosion inhibition, particularly in protecting mild steel in acidic environments. Their effectiveness as mixed-type inhibitors, which block active sites on metal surfaces, has been documented. This is a significant application in materials science and engineering (Quraishi & Jamal, 2002).
Antimicrobial and Antifungal Activities
Several studies have focused on the antimicrobial and antifungal activities of this compound derivatives. These compounds have shown promising results against various microbial and fungal species, highlighting their potential in pharmaceutical and medical applications (Safonov & Panasenko, 2022).
Antitumor and Antioxidant Activities
The potential antitumor and antioxidant activities of some triazole derivatives have been explored. This line of research contributes significantly to the ongoing search for new therapeutic agents in cancer treatment (Behalo et al., 2017).
Electrochemical Behavior
Studies on the electrochemical behavior of these compounds in aqueous-alcoholic media have provided insights into their oxidation mechanisms. This research is vital for understanding the electrochemical properties of thiotriazoles, which can be applied in various chemical processes (Fotouhi et al., 2002).
Safety and Hazards
properties
IUPAC Name |
3-(4-methylphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3S/c1-11-7-9-12(10-8-11)14-16-17-15(19)18(14)13-5-3-2-4-6-13/h2-10H,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LALVKWMNBBEACB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355484 |
Source
|
Record name | 4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
93378-56-4 |
Source
|
Record name | 4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.